
Propargyl-PEG6-N3
Vue d'ensemble
Description
Propargyl-PEG6-N3 is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Propargyl-PEG6-N3 can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
While specific molecular structure analysis for Propargyl-PEG6-N3 was not found, it is known that it contains an Azide group and can react with molecules containing Alkyne groups .Chemical Reactions Analysis
The key chemical reaction involving Propargyl-PEG6-N3 is the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .Applications De Recherche Scientifique
Propargyl Derivatives in Organic Chemistry
Application Summary
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Methods of Application
The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . In many examples, the propargylation methodologies are emphasized rather than the subsequent steps en route to more complex synthetic targets .
Results or Outcomes
The propargyl group greatly expands the scope of propargylation, since either one may function as a propargylation agent . In many examples discussed in this review, allenyl derivatives and propargyl derivatives can be employed interchangeably to obtain the same propargylated derivative .
Functionalized Silica Nanoparticles
Application Summary
Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
Methods of Application
The surface modification step plays a crucial role in the various properties of the silica surface . The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .
Results or Outcomes
Five important applications were selected for demonstrating the importance of the surface modification step in the various properties of the silica surface . These applications include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Propargyl Derivatives as Synthetic Intermediates
Application Summary
Propargyl derivatives have been used as synthetic intermediates and building blocks in organic chemistry . Their introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Results or Outcomes
In many examples discussed in this review, allenyl derivatives and propargyl derivatives can be employed interchangeably to obtain the same propargylated derivative .
Microbial Synthesis of Metal Nanoparticles
Application Summary
Microorganisms, such as bacteria and fungi, can synthesize low-toxicity, size- and shape-controllable, environmentally friendly metal nanoparticles (MNPs) through their physiological metabolic processes . These MNPs have potential applications in planting, breeding, and environmental protection .
Methods of Application
The synthesis of MNPs involves the exploration of new microbial species resources through high-throughput screening techniques and gene editing, the analysis of synthesis mechanisms using multidisciplinary methods such as omics and molecular biology, and the optimization of synthesis preparation processes using mathematical modeling and machine learning .
Results or Outcomes
The application of industrially synthesized MNPs in agricultural environments and production may have certain negative impacts . However, microbially synthesized MNPs are low-toxicity, size- and shape-controllable, and environmentally friendly .
Applications of Polyethylene Glycol (PEG)
Application Summary
Polyethylene Glycol (PEG) has a wide range of applications in various industries . It is used in plastics and resins, in printing, as ingredients of soaps and detergents, in the rubber, in the textile and leather industry, in the paper industry, in the ceramics and glass industry, petroleum, mining and metal industries, for wood preservation and as chemical intermediates .
Methods of Application
The application of PEG varies depending on the industry. For example, in the textile and leather industry, it is used as a lubricant to reduce friction during the manufacturing process .
Results or Outcomes
The use of PEG in these industries has resulted in improved product quality and efficiency .
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O6/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-17-18-16/h1H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHVNVDINOLKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG6-N3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



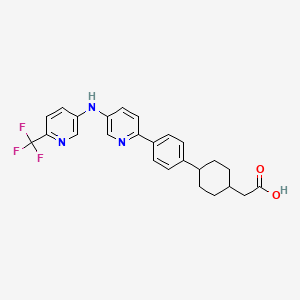
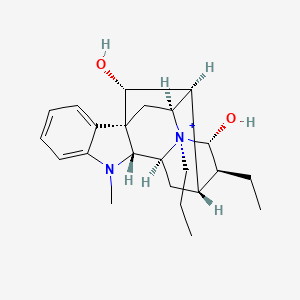
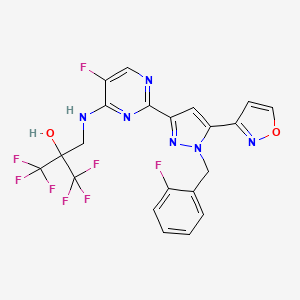
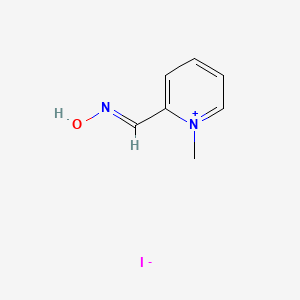

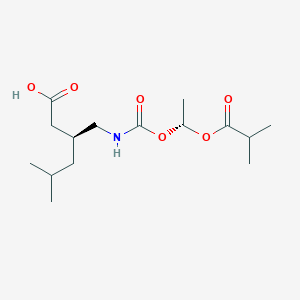

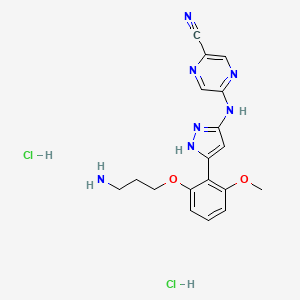

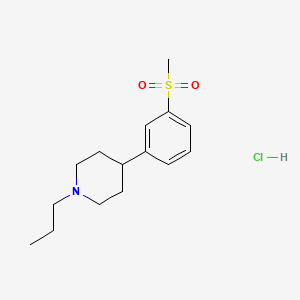
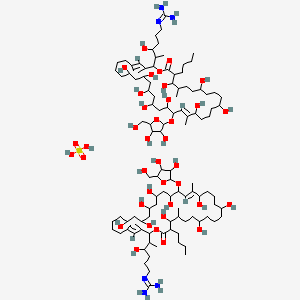
![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)
